XLR11 N-(4-pentenyl) analog XLR11 N-(4-pentenyl) analog XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-pentenyl) analog is a variant of XLR11 which replaces the N-(5-fluoropentyl) chain with N-(4-pentenyl). This analog is a commonly observed component of herbal mixtures (Spice/K2) containing synthetic CBs with the 5-fluoropentyl moiety, like XLR11, AM2201, and MAM2201. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1445578-20-0
VCID: VC0147354
InChI: InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C
Molecular Formula: C21H27NO
Molecular Weight: 309.5

XLR11 N-(4-pentenyl) analog

CAS No.: 1445578-20-0

Cat. No.: VC0147354

Molecular Formula: C21H27NO

Molecular Weight: 309.5

* For research use only. Not for human or veterinary use.

XLR11 N-(4-pentenyl) analog - 1445578-20-0

Specification

Description XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-pentenyl) analog is a variant of XLR11 which replaces the N-(5-fluoropentyl) chain with N-(4-pentenyl). This analog is a commonly observed component of herbal mixtures (Spice/K2) containing synthetic CBs with the 5-fluoropentyl moiety, like XLR11, AM2201, and MAM2201. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
CAS No. 1445578-20-0
Molecular Formula C21H27NO
Molecular Weight 309.5
IUPAC Name (1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3
Standard InChI Key NXTLUQFOTQPMOD-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C

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